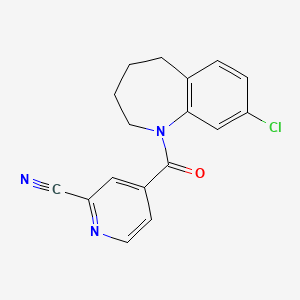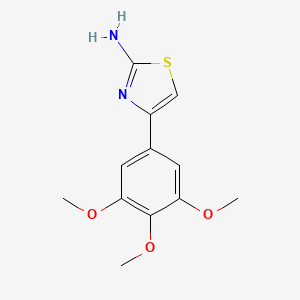
4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-amine” is a compound that contains a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
A new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity . Compounds with substituted piperazine showed the best antiproliferative activity . Another study also reported the synthesis of 2-substituted-4-(3’,4’,5’-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .Chemical Reactions Analysis
The trimethoxyphenyl (TMP) functional group has been found to be essential for strong cytotoxic effects in benzoxepins . The potency of compounds with the TMP group was found to be comparable with compounds with only two MeO-substituents on the A-ring .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-amine derivatives have been investigated for their potential anti-inflammatory activities. Notably, N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives showed significant inhibition of 5-lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammatory diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
Research on thiazole derivatives, including 4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-amine, revealed their utility in corrosion inhibition. Studies using density functional theory (DFT) calculations and molecular dynamics simulations have shown these derivatives to be effective in preventing corrosion of iron metal (Kaya et al., 2016).
Antioxidant Properties
Some derivatives of 4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-amine have exhibited potent antioxidant activity. This finding is significant in the context of combating oxidative stress-related damages in biological systems (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Antitumor Activity
A series of 4,5-diarylthiazole derivatives, related to 4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their antitumor properties. These compounds act as microtubule destabilizing agents and have shown potent inhibitory activities in various human cancer cell lines (Wang et al., 2015).
Corrosion Inhibition of Copper
Thiazoles, including the mentioned compound, have been studied for their role in inhibiting copper corrosion. These derivatives show significant inhibition efficiencies, making them potential candidates for use in corrosion protection (Farahati et al., 2019).
Antimicrobial Activity
Certain thiazole derivatives have displayed antimicrobial activities. Studies have reported moderate antibacterial and high antifungal activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kubba & Hameed A. Rahim, 2018).
Drug Transport and Stability
Studies involving 2-amino-4-(4-chlorophenyl)thiazole, a compound structurally similar to 4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-amine, have explored its use in drug transport systems. The research focused on enhancing the solubility and stability of thiazole derivatives, indicating potential applications in drug delivery systems (Asela et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-15-9-4-7(8-6-18-12(13)14-8)5-10(16-2)11(9)17-3/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMVWIDAXMTSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

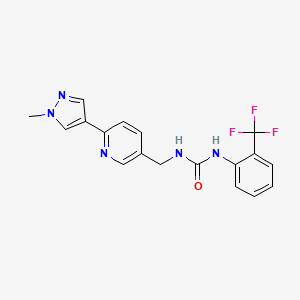
![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)


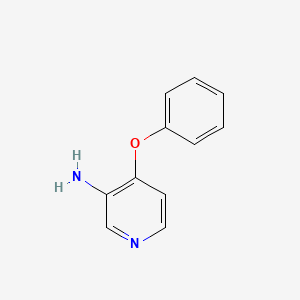
![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)
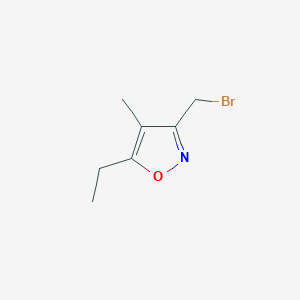
![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)
![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)

